molecular formula C17H25N3O4 B2582972 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid CAS No. 1603908-76-4

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B2582972
CAS No.: 1603908-76-4
M. Wt: 335.404
InChI Key: LFJVNDKJOANBAS-UHFFFAOYSA-N
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Description

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a Boc-protected piperidine moiety and methyl groups at the 2- and 6-positions. The tert-butoxycarbonyl (Boc) protecting group on the piperidine ring improves solubility and stability during synthetic processes, which is critical for applications in pharmaceutical intermediates .

Properties

IUPAC Name

2,4-dimethyl-6-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-10-13(15(21)22)14(19-11(2)18-10)12-6-8-20(9-7-12)16(23)24-17(3,4)5/h12H,6-9H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFJVNDKJOANBAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)C2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyrimidine ring through cyclization reactions. The carboxylic acid group is then introduced via carboxylation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen is a critical protective moiety that enables selective modifications. Key deprotection methods include:

Table 1: Boc Deprotection Conditions

Reagent SystemSolventTemperatureOutcomeYieldSource
Trifluoroacetic acid (TFA)Dichloromethane20–25°CFree piperidine intermediate85–95%
HCl in dioxaneDioxane0–5°CHydrochloride salt formation89%

Deprotection exposes the secondary amine on the piperidine ring, enabling subsequent alkylation or acylation reactions. For example, TFA-mediated cleavage in dichloromethane efficiently generates the free amine for coupling with pyrimidine derivatives .

Coupling Reactions at the Carboxylic Acid Group

The carboxylic acid moiety undergoes condensation with amines or alcohols to form amides or esters, respectively. Notable examples include:

Table 2: Carboxylic Acid Derivative Synthesis

Reaction TypeReagents/ConditionsProductApplicationSource
Amide bondHATU, DIPEA, DMF, 25°CPiperidine-pyrimidine carboxamideCCR5 receptor antagonists
EsterificationSOCl₂, methanol, refluxMethyl esterProdrug synthesis

The amidation reaction with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF is particularly efficient for generating biologically active carboxamides .

Substitution Reactions on the Pyrimidine Ring

The 2- and 6-methyl groups on the pyrimidine ring participate in electrophilic substitution reactions. For instance:

  • Chlorination : Reaction with POCl₃ at 80°C replaces methyl groups with chlorine atoms, forming 4-(1-Boc-piperidin-4-yl)-2,6-dichloropyrimidine-5-carboxylic acid .

  • Amination : Treatment with ammonia or primary amines in tert-butanol at 40–80°C yields amino-substituted derivatives .

Table 3: Pyrimidine Ring Modification Examples

SubstitutionReagentsConditionsProductYieldSource
ChlorinationPOCl₃, DMF80°C, 4 h2,6-Dichloro derivative72%
AminationNH₃, tert-butanol, DIPEA60°C, 8 h2-Amino-6-methyl derivative68%

Functionalization of the Piperidine Ring

The Boc-deprotected piperidine nitrogen undergoes alkylation, sulfonylation, or reductive amination:

  • Sulfonylation : Methanesulfonyl chloride in pyridine at 20°C produces sulfonamide derivatives with 91% yield .

  • Reductive Amination : Reaction with aldehydes/ketones and NaBH₃CN generates N-alkylated piperidines for further diversification .

Table 4: Piperidine Functionalization Data

ReactionReagentsConditionsProductYieldSource
SulfonylationMsCl, pyridine20°C, 16 hPiperidine sulfonamide91%
AlkylationMeMgBr, THF0°C to RT, 2 hN-Methylpiperidine derivative75%

Oxidation and Reduction Pathways

  • Oxidation : The pyrimidine methyl groups are oxidized to carboxylic acids using KMnO₄ in acidic conditions, though this reaction is less common due to competing decomposition.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine, altering conformational properties .

Stability and Rotameric Behavior

In solution, the compound exhibits rotameric equilibrium due to restricted rotation around the amide bond between the pyrimidine and piperidine groups. Acidic conditions (e.g., HCl) stabilize one rotamer, while tosylate salts favor the other . This property is critical for crystallography and formulation studies.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied as a potential modulator of the CCR5 receptor, which plays a crucial role in HIV infection and inflammatory diseases. Research indicates that derivatives of piperidine, including those containing pyrimidine structures, can effectively inhibit CCR5, thereby blocking the entry of HIV into host cells. This mechanism is vital for developing new antiviral therapies targeting HIV and related retroviruses .

Case Study: INCB9471

One notable example is the development of INCB9471, a potent and selective CCR5 antagonist derived from similar structural frameworks. It demonstrated significant anti-HIV activity in vitro and was shown to effectively lower serum RBP4 levels in rodent models . The structural modifications involving 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid were instrumental in enhancing the pharmacokinetic properties of the compound.

Drug Discovery

The utility of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid extends to its role as an intermediate in synthesizing various bioactive compounds. Its unique structural features allow for modifications that can improve binding affinities and selectivity toward specific biological targets.

Table 1: Comparison of Structural Modifications

Compound NameTargetActivityReference
INCB9471CCR5Potent
Compound 6aRBP4Effective
Compound 18RBP4Improved PK/PD

Biological Research

In addition to its medicinal applications, the compound has been utilized in biological studies to explore mechanisms of action involving retinol binding protein (RBP) interactions. The pyrimidine-5-carboxylic acid moiety has been shown to enhance the stability and efficacy of compounds targeting RBP, leading to promising results in both in vitro and in vivo studies .

Synthesis and Chemical Properties

The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves multi-step reactions that include Boc protection and coupling with pyrimidine derivatives. The compound exhibits favorable solubility and stability characteristics, making it suitable for pharmaceutical formulations.

Table 2: Synthesis Overview

StepReaction TypeReagents/ConditionsOutcome
1Boc ProtectionBoc anhydrideProtected amine
2CouplingPyrimidine derivativeTarget compound

Mechanism of Action

The mechanism of action of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

a. Pyrimidine Derivatives with Different Substituents
  • 4-(Phenyl-substituted)-1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methylpyrimidine-5-carboxylic acids (from ): These compounds share the pyrimidine-5-carboxylic acid backbone but differ in substituents: A hydroxyimino group replaces the Boc-piperidine moiety. Phenyl groups at position 4 instead of a Boc-protected piperidine.
b. Pyridine-Based Analogues
  • 4-(Anthracen-9-yl)pyridine (from ): While structurally distinct (pyridine vs. pyrimidine core), this compound shares aromatic nitrogen heterocycles. The anthracene substituent introduces extended π-conjugation, which is absent in the Boc-piperidine-pyrimidine derivative.

Functional Group Comparison

Compound Key Functional Groups Biological/Physicochemical Properties
4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid Boc-protected piperidine, methyl groups, carboxylic acid High solubility in polar solvents; stable under acidic conditions due to Boc protection
4-(Phenyl)-2-(hydroxyimino)-pyrimidine-5-carboxylic acid () Hydroxyimino, phenyl, carboxylic acid Moderate antifungal activity; reduced solubility due to phenyl group
4-(Anthracen-9-yl)pyridine () Anthracene, pyridine Fluorescent properties; no reported bioactivity

Biological Activity

4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its significance in pharmacology.

Synthesis

The synthesis of 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid typically involves the reaction of Boc-protected piperidine with 2,6-dimethylpyrimidine derivatives. The process may include various coupling reactions and purification steps to achieve the desired purity (usually >95%) .

Anticancer Properties

Research indicates that compounds similar to 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid exhibit significant anticancer activity. For instance, studies on related piperidine derivatives have shown their ability to induce apoptosis in cancer cells. A notable study demonstrated that certain chalcone derivatives containing a piperidine core exhibited cytotoxic effects against highly metastatic cancer cells by inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The compound's structure suggests potential activity against specific enzymes involved in cancer progression. For example, piperidine derivatives have been reported to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as prostate and breast cancer . This highlights the importance of further exploring enzyme inhibition as a mechanism for its biological activity.

Antibacterial Activity

In addition to anticancer properties, there is emerging evidence suggesting antibacterial activity associated with piperidine derivatives. A study indicated that various substituted piperidinones demonstrated antioxidant and antibacterial properties against several bacterial strains . This suggests that 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid could also be evaluated for similar activities.

Case Studies and Research Findings

StudyFindings
Cheng et al. (2011)Investigated piperidinone derivatives showing selective inhibition of CARM1; potential implications for cancer therapy.
T.A. Dar et al. (2022)Developed variously substituted piperidinones with promising antioxidant and antibacterial activities; further optimization suggested for practical applications.
PMC7460386 (2019)Reported cytotoxic effects of chalcones containing a piperidine core against colorectal adenocarcinoma cells; significant induction of apoptosis observed.

Q & A

Basic: What synthetic strategies are recommended for preparing 4-(1-Boc-piperidin-4-yl)-2,6-dimethylpyrimidine-5-carboxylic acid?

Methodological Answer:
The synthesis typically involves:

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen to prevent unwanted side reactions during subsequent steps .
  • Pyrimidine Core Assembly : Construct the pyrimidine ring via cyclization reactions using precursors like malononitrile or urea derivatives. For example, 2,6-dimethylpyrimidine-5-carboxylic acid can be synthesized via condensation of ethyl acetoacetate with urea under acidic conditions.
  • Coupling Reaction : Attach the Boc-piperidine moiety to the pyrimidine ring using cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution, ensuring regioselectivity at the 4-position of the pyrimidine .
  • Purification : Use reverse-phase HPLC with columns such as Nukol™ or Carbowax® 20M-TPA for isolating the final product .

Basic: How should this compound be characterized to confirm its structural integrity?

Methodological Answer:
Employ a multi-technique approach:

  • NMR Spectroscopy : Analyze 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm the Boc group (δ\delta ~1.4 ppm for tert-butyl), piperidine protons (δ\delta 3.0–4.0 ppm), and pyrimidine methyl groups (δ\delta ~2.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify the molecular ion peak (expected m/z ~377.4 for C18_{18}H27_{27}N3_3O4_4) and fragmentation patterns.
  • HPLC Purity Analysis : Use a Carbowax® 20M-FFAP column with a mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile (70:30) to assess purity (>98%) .

Basic: What are the optimal storage conditions to maintain stability?

Methodological Answer:

  • Temperature : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group or decarboxylation of the carboxylic acid .
  • Solvent : Dissolve in anhydrous DMSO or DMF for long-term storage, as aqueous solutions may degrade the compound.
  • Container : Use amber glass vials to protect against light-induced degradation .

Advanced: How can chemoselective functionalization of the pyrimidine ring be achieved?

Methodological Answer:

  • Position-Specific Modifications :
    • C5-Carboxylic Acid : Convert to amides via EDCI/HOBt-mediated coupling with amines, preserving the Boc group .
    • C2/C6 Methyl Groups : Use radical bromination (NBS, AIBN) to introduce bromine at the methyl positions, enabling cross-coupling reactions .
  • Challenges : Avoid over-functionalization by controlling reaction stoichiometry and monitoring intermediates via LC-MS .

Advanced: What computational methods are suitable for studying its interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., acetylcholinesterase), focusing on the pyrimidine core’s hydrogen bonding with catalytic residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess the stability of the Boc-piperidine moiety in hydrophobic binding pockets .
  • QM/MM Calculations : Evaluate electronic effects of the carboxylic acid group on binding affinity using Gaussian09 .

Advanced: How to resolve contradictions in reported reaction yields for its synthesis?

Methodological Answer:

  • Variable Screening : Optimize parameters using Design of Experiments (DoE):
    • Temperature : Higher temperatures (>100°C) may degrade the Boc group; maintain at 80–90°C .
    • Catalyst : Compare Pd(OAc)2_2/XPhos (higher yields but costly) vs. CuI/proline (lower cost, moderate yields) for coupling steps .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., de-Boc derivatives) and adjust protecting group strategies .

Advanced: What strategies mitigate regioselectivity challenges during pyrimidine ring substitution?

Methodological Answer:

  • Directing Groups : Install a temporary nitro group at the C5 position to steer electrophilic substitution to the C4 position, later reduced to the amine .
  • Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions (e.g., 100 W, 120°C, 30 min) .
  • In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .

Basic: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact with corrosive carboxylic acid .
  • Ventilation : Use a fume hood to prevent inhalation of fine particulates during weighing .
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to design analogs to improve solubility without compromising bioactivity?

Methodological Answer:

  • Carboxylic Acid Modifications : Convert to sodium salts (enhanced aqueous solubility) or ester prodrugs (improved membrane permeability) .
  • Piperidine Substituents : Replace Boc with PEGylated groups to balance lipophilicity and solubility .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying methyl groups and test in kinetic solubility assays (e.g., shake-flask method) .

Advanced: What analytical techniques resolve spectral overlaps in NMR data?

Methodological Answer:

  • 2D NMR : Use HSQC to distinguish overlapping piperidine (C–H δ\delta 3.5–4.0 ppm) and pyrimidine (C–H δ\delta 8.0–8.5 ppm) signals .
  • DEPT-135 : Differentiate CH3_3 (positive phase) and CH2_2 (negative phase) groups in the piperidine ring .
  • Variable Temperature NMR : Resolve broadening caused by conformational exchange at low temperatures (e.g., –40°C) .

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